

# Spectroscopic data for 4-Methyl-2-pentanone (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **4-Methyl-2-pentanone** 

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Methyl-2-pentanone**. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and chemical analysis.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **4-Methyl-2-pentanone**.

## <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: Varies by instrument (e.g., 500 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.14	Singlet	3H	-C(=O)-CH₃
2.09	Doublet	2H	-C(=O)-CH <sub>2</sub> -
1.94	Nonet	1H	-CH2-CH(CH3)2
0.91	Doublet	6H	-CH(CH₃)₂



# <sup>13</sup>C NMR Data[1]

Solvent: CDCl<sub>3</sub> Frequency: Varies by instrument (e.g., 125 MHz)

Chemical Shift (δ) ppm	Carbon Type	Assignment
209.1	С	C=O
52.8	CH <sub>2</sub>	-C(=O)-CH <sub>2</sub> -
30.0	CH₃	-C(=O)-CH₃
24.5	СН	-CH2-CH(CH3)2
22.5	CH₃	-CH(CH <sub>3</sub> ) <sub>2</sub>

# **Infrared (IR) Spectroscopy Data**

Technique: Neat (thin film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2958	Strong	C-H stretch (alkane)
2872	Medium	C-H stretch (alkane)
1719	Strong	C=O stretch (ketone)
1468	Medium	C-H bend (CH <sub>2</sub> , CH <sub>3</sub> )
1367	Strong	C-H bend (gem-dimethyl)
1170	Medium	C-C stretch

# Mass Spectrometry (MS) Data[2][3]

Technique: Electron Ionization (EI)



m/z	Relative Intensity (%)	Assignment of Fragment lon
100	~15	[M]+ (Molecular Ion)
85	~15	[M - CH <sub>3</sub> ] <sup>+</sup>
58	~40	[CH₃C(OH)=CH₂]+ (McLafferty Rearrangement)
57	~25	[CH <sub>3</sub> CH <sub>2</sub> C=O] <sup>+</sup> or [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	100	[CH₃C=O]+ (Base Peak)
41	~25	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Methyl-2-pentanone**.

#### Materials:

- 4-Methyl-2-pentanone
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS)
- 5 mm NMR tube and cap
- Pasteur pipette
- NMR Spectrometer (e.g., Bruker Avance 500 MHz)

#### Procedure:

- Sample Preparation:
  - 1. Ensure the NMR tube is clean and dry.[1]



- 2. Dissolve approximately 5-20 mg of **4-Methyl-2-pentanone** in 0.6-0.7 mL of CDCl₃ in a small vial.[2][3]
- 3. The CDCl<sub>3</sub> should contain TMS as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).[2][3]
- 4. Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.[1]
- 5. Cap the NMR tube securely.
- Instrument Setup:
  - 1. Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.[2]
  - 2. Insert the sample into the NMR spectrometer.
  - 3. Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub> solvent.[2]
  - 4. Shim the magnetic field to optimize homogeneity and achieve sharp NMR signals.[2]
- Data Acquisition (¹H NMR):
  - 1. Set up a standard proton experiment.
  - 2. Acquire the spectrum over a spectral width of approximately 0-12 ppm.[3]
  - 3. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]
- Data Acquisition (¹³C NMR):
  - Set up a standard proton-decoupled carbon experiment.[4]
  - 2. Acquire the spectrum over a spectral width of approximately 0-220 ppm.[3]
  - 3. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required.[3]



- Data Processing:
  - 1. Apply a Fourier transform to the Free Induction Decay (FID).[2]
  - 2. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.[2]
  - 3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[2]
  - 4. Integrate the signals in the <sup>1</sup>H NMR spectrum.
  - 5. Process the <sup>13</sup>C NMR spectrum and identify the chemical shifts of the carbon signals.

# Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of neat **4-Methyl-2-pentanone**.

#### Materials:

- 4-Methyl-2-pentanone
- FTIR Spectrometer
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates[5]
- Pasteur pipette
- Acetone and Kimwipes for cleaning

#### Procedure:

- Background Spectrum:
  - 1. Ensure the sample compartment of the FTIR spectrometer is empty.
  - 2. Collect a background spectrum. This will subtract signals from atmospheric CO<sub>2</sub> and H<sub>2</sub>O. [6]
- Sample Preparation:



- Clean two salt plates with a small amount of acetone and wipe them dry with a Kimwipe.
   Handle the plates by their edges to avoid transferring moisture.
- 2. Using a Pasteur pipette, place one drop of liquid **4-Methyl-2-pentanone** onto the surface of one salt plate.[5]
- 3. Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[5]
- Data Acquisition:
  - 1. Place the salt plate sandwich in the sample holder of the FTIR spectrometer.
  - 2. Acquire the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.[7]
  - 3. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[2]
- Data Processing and Cleanup:
  - 1. The instrument software will automatically ratio the sample spectrum against the background spectrum.
  - 2. Label the significant absorption peaks in the spectrum.
  - 3. Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.

    [6]

## **Mass Spectrometry (MS)**

Objective: To obtain an electron ionization (EI) mass spectrum of **4-Methyl-2-pentanone**.

#### Materials:

- 4-Methyl-2-pentanone
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Microsyringe



• Appropriate solvent (e.g., dichloromethane or pentane)

#### Procedure:

- Sample Preparation:
  - 1. Prepare a dilute solution of **4-Methyl-2-pentanone** in a volatile solvent like pentane.
- Instrument Setup (GC-MS):
  - 1. Set the GC oven temperature program. A typical program might start at 60°C and ramp up to 240°C at 3°C/min.[8]
  - 2. Set the injector temperature to 250°C.[8]
  - 3. Use helium as the carrier gas.[8]
  - 4. For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at 70 eV.[9]
  - 5. Set the ion source temperature to 200°C.[8]
- Data Acquisition:
  - 1. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.[8]
  - 2. The compound will travel through the GC column, be separated from the solvent, and then enter the mass spectrometer.
  - The mass spectrometer will acquire mass spectra across the GC peak corresponding to 4-Methyl-2-pentanone.
- Data Processing:
  - 1. Identify the peak corresponding to **4-Methyl-2-pentanone** in the total ion chromatogram.
  - 2. Obtain the mass spectrum for that peak.
  - 3. Identify the molecular ion (M<sup>+</sup>) and major fragment ions.



4. Analyze the fragmentation pattern to confirm the structure.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of 4-Methyl-**2-pentanone** using the described spectroscopic techniques.

#### Spectroscopic Techniques **Mass Spectrometry** Infrared (IR) NMR Spectroscopy (MS) Spectroscopy Provides **Provides** Provides Derived Information Molecular Weight (100 g/mol) **Functional Groups** Carbon-Hydrogen Framework Fragmentation Pattern (C=O at 1719 cm<sup>-1</sup>) Connectivity (m/z 43, 58, 85) Combined to Combined to Combined to Determine Determine Determine **NMR Details** <sup>1</sup>H NMR 13C NMR Final Structure: (Proton Environments, (Number and Type 4-Methyl-2-pentanone Splitting Patterns) of Carbons)

Structural Elucidation of 4-Methyl-2-pentanone

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Caption: Workflow for determining the structure of **4-Methyl-2-pentanone**.



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